2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide
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Overview
Description
2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group and a phenyl ring bearing an oxazolidinone moiety. The presence of these functional groups contributes to its reactivity and potential utility in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone moiety: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Attachment of the phenyl ring: The oxazolidinone intermediate is then coupled with a halogenated benzyl compound through a nucleophilic substitution reaction.
Introduction of the pyridine ring: The resulting intermediate is further reacted with a chloropyridine derivative under conditions that promote nucleophilic aromatic substitution, leading to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and carboxamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methylthiophene-2-carboxamide: This compound shares a similar oxazolidinone moiety and has been studied for its antithrombotic properties.
5-chloro-N-{(5S)-2-oxo-3-[4-(2-oxo-1(2H)-pyridinyl)phenyl]-1,3-oxazolidin-5-yl}methyl-2-thiophenecarboxamide:
Uniqueness
2-chloro-N-{3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3/c17-14-9-12(4-5-18-14)15(21)19-13-3-1-2-11(8-13)10-20-6-7-23-16(20)22/h1-5,8-9H,6-7,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJUNBUSWKYHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=CC=C2)NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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